5,6,7,8-Tetrahydro-[2,7]naphthyridin-3-ol dihydrochloride
CAS No.:
Cat. No.: VC13764643
Molecular Formula: C8H12Cl2N2O
Molecular Weight: 223.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12Cl2N2O |
|---|---|
| Molecular Weight | 223.10 g/mol |
| IUPAC Name | 5,6,7,8-tetrahydro-2H-2,7-naphthyridin-3-one;dihydrochloride |
| Standard InChI | InChI=1S/C8H10N2O.2ClH/c11-8-3-6-1-2-9-4-7(6)5-10-8;;/h3,5,9H,1-2,4H2,(H,10,11);2*1H |
| Standard InChI Key | WOQJUFZVEWHPOO-UHFFFAOYSA-N |
| SMILES | C1CNCC2=CNC(=O)C=C21.Cl.Cl |
| Canonical SMILES | C1CNCC2=CNC(=O)C=C21.Cl.Cl |
Introduction
Chemical Identity and Structural Characterization
Nomenclature and Molecular Formula
The compound is systematically named 5,6,7,8-tetrahydro-[2, naphthyridin-3-ol dihydrochloride, reflecting its partially saturated naphthyridine core and hydroxyl substitution at position 3. Its molecular formula is C₈H₁₂Cl₂N₂O, with a molecular weight of 223.1 g/mol . The dihydrochloride salt enhances solubility and stability compared to the free base form.
Structural Features
The naphthyridine scaffold consists of two fused pyridine rings, with partial saturation at positions 5–8 creating a tetrahydro derivative. Key structural attributes include:
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A hydroxyl group at position 3, enabling hydrogen bonding.
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Two protonated nitrogen atoms stabilized by hydrochloride counterions .
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A planar aromatic region (positions 1–4) and a non-planar saturated region (positions 5–8).
The InChI code (1S/C8H10N2O.2ClH/c11-8-3-6-1-2-9-4-7(6)5-10-8;;/h3,5,9H,1-2,4H2,(H,10,11);2*1H) and SMILES notation (C1CC2=C(NC1)N=CC(=C2)O.Cl.Cl) provide unambiguous representations of its connectivity .
Synthesis and Manufacturing
Industrial Production
J & W Pharmlab LLC lists the compound as an "Off White Solid" with 96% purity, priced at €589.84 per 50 mg . Current manufacturing challenges include:
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Scalability of hydrogenation steps.
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Purification of regioisomers due to the symmetry of the naphthyridine core .
Physicochemical Properties
Physical Characteristics
| Property | Value | Source |
|---|---|---|
| Appearance | Off-white crystalline solid | |
| Melting Point | Not reported | – |
| Solubility | Likely soluble in polar solvents (DMSO, water) | Inferred |
| Stability | Hygroscopic; store desiccated |
Spectroscopic Data
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IR: Expected O–H stretch (~3200 cm⁻¹), aromatic C=N stretches (~1600 cm⁻¹).
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NMR:
Applications and Research Significance
Pharmaceutical Intermediate
Naphthyridine derivatives are explored for:
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Kinase inhibition: Analogous compounds show activity against JAK2 and ALK kinases .
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CNS agents: Structural similarity to tacrine suggests potential acetylcholinesterase modulation.
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Antimicrobials: Quaternary nitrogen centers may disrupt bacterial membranes.
Material Science
The conjugated π-system could enable applications in:
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Organic semiconductors.
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Metal-organic frameworks (MOFs) for gas storage.
Future Directions
Research Priorities
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Crystallography: X-ray structure determination to confirm regiochemistry.
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Bioactivity screening: Broad panels against cancer, microbial, and neurological targets.
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Derivatization: Introducing substituents at C1 or C4 to modulate electronic properties.
Industrial Optimization
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Developing continuous flow hydrogenation to improve yield.
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Exploring alternative salt forms (e.g., tosylate) for enhanced bioavailability.
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